molecular formula C21H21N3O B3304324 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole CAS No. 921779-87-5

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

Cat. No.: B3304324
CAS No.: 921779-87-5
M. Wt: 331.4 g/mol
InChI Key: ASNYZGODBPJTKM-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a heterocyclic compound featuring an indole core substituted at the 1-position with a 2-methylbenzyl group and at the 2-position with a 5-isopropyl-1,3,4-oxadiazole moiety. This structure combines the aromatic indole system, known for its biological relevance in pharmaceuticals, with the oxadiazole ring, which is widely studied for its metabolic stability and enzyme inhibitory properties .

Properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-16-9-6-7-11-18(16)24(19)13-17-10-5-4-8-15(17)3/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNYZGODBPJTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by the introduction of the oxadiazole ring and the methylphenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties relative to the target compound:

Compound Structural Features Biological Activity/Properties Reference
1-[(2-Methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole (Target) Indole + 2-methylbenzyl (1-position) + 5-isopropyl-1,3,4-oxadiazole (2-position) Inference: Potential α-glucosidase inhibition based on oxadiazole analogs .
3-{[5-(Pentylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6g) Indole + pentylsulfanyl-oxadiazole Superior α-glucosidase inhibition (IC₅₀ < acarbose); hydrophobic interactions enhance activity . [9]
3-{[5-(Heptylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-1H-indole (6h) Indole + heptylsulfanyl-oxadiazole Moderate α-glucosidase inhibition; longer alkyl chain reduces activity compared to 6g . [9]
3-({5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole (6s) Indole + 4-fluorobenzylsulfanyl-oxadiazole Antibacterial activity against S. aureus; electron-withdrawing substituents enhance potency . [9]
3-[(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole (19b) Indole + phenylamino-oxadiazole + 2-methyl High thermal stability (mp = 248°C); no explicit activity reported . [3]
Usmarapride (3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-isopropyl-1H-indazole) Indazole + isopropyl + piperidine-oxadiazole 5-HT₄ receptor partial agonist; structural complexity increases CNS targeting potential . [4, 5]
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,5-dimethylphenyl)ethanone Oxadiazole + bromophenyl + dimethylphenyl Bromine substitution enhances electronic properties for binding; no activity data . [12]

Key Observations:

Substituent Effects on Bioactivity :

  • Alkyl chains (e.g., pentyl in 6g ) on oxadiazole improve α-glucosidase inhibition via hydrophobic interactions, while branched groups (e.g., isopropyl in the target compound) may offer steric advantages but require empirical validation .
  • Electron-withdrawing groups (e.g., 4-fluorobenzyl in 6s ) enhance antibacterial activity by modulating electron density on the oxadiazole ring .

Structural Rigidity vs. Piperidine-containing analogs like usmarapride demonstrate how heterocyclic additions (e.g., piperidine) can redirect activity toward CNS targets .

Thermodynamic Properties: Analog 19b (mp = 248°C) suggests that phenylamino-oxadiazole derivatives exhibit high thermal stability, a trait likely shared by the target compound due to similar aromatic stacking .

Biological Activity

The compound 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole is a hybrid molecule that incorporates an indole moiety and a 1,3,4-oxadiazole ring. This structural combination is of significant interest due to the biological activities associated with both indoles and oxadiazoles, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable antimicrobial activity. In particular, derivatives of this scaffold have shown effectiveness against various bacterial strains. A study demonstrated that oxadiazole derivatives displayed significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli16 µg/mL

Anticancer Activity

The 1,3,4-oxadiazole ring is also recognized for its potential in cancer treatment. Recent studies have highlighted its ability to inhibit key enzymes involved in cancer cell proliferation. For instance, compounds derived from oxadiazoles have been shown to inhibit thymidylate synthase , an enzyme critical for DNA synthesis in cancer cells .

A detailed investigation into the anticancer potential of oxadiazole derivatives revealed their effectiveness against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit enzymes such as HDAC and topoisomerase , which are crucial for cancer cell survival and proliferation.
  • Interaction with Nucleic Acids : The oxadiazole moiety can interact with DNA and RNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have documented the biological activity of similar compounds:

  • Antimicrobial Activity Study : A recent study evaluated a series of oxadiazole derivatives for their antimicrobial effectiveness against clinical isolates. The results indicated that modifications to the oxadiazole ring significantly enhanced activity against resistant strains .
  • Anticancer Efficacy Research : Another research project focused on the anticancer properties of indole-based oxadiazoles. The study found that certain substitutions on the indole ring improved cytotoxicity against breast and lung cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole?

The compound can be synthesized via cyclocondensation of indole derivatives with functionalized oxadiazole precursors. A typical approach involves:

  • Step 1 : Substitution at the indole N1 position using 2-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 1-[(2-methylphenyl)methyl]-1H-indole .
  • Step 2 : Introduction of the oxadiazole moiety via coupling of 2-hydrazinylindole intermediates with isopropyl-substituted carboxylic acid derivatives, followed by cyclization using POCl₃ or thionyl chloride .
    Critical Parameters : Reaction time (3–6 hours), temperature (reflux conditions), and solvent choice (e.g., acetic acid for cyclization) significantly impact yield .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

  • Solubility : Test polar aprotic solvents (DMSO, DMF) or surfactant-containing buffers. Co-solvents like ethanol (10–20%) improve solubility without denaturing proteins .
  • Stability : Conduct pH stability studies (pH 3–9) and monitor degradation via HPLC. Store lyophilized samples at -20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?

Contradictions often arise from metabolic instability or off-target effects. Solutions include:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .
  • Structural Analogues : Synthesize derivatives with modified oxadiazole substituents (e.g., bulkier groups for metabolic resistance) and compare activity .
  • Target Engagement Assays : Validate target binding in vivo using fluorescence polarization or SPR .

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of the oxadiazole and indole moieties?

  • Systematic Substitution : Replace the 5-isopropyl group on the oxadiazole with CF₃, methyl, or aryl groups to assess steric/electronic effects .
  • Fragment-Based Screening : Use X-ray crystallography or molecular docking to map interactions between the indole core and biological targets (e.g., kinases, GPCRs) .
  • Data Analysis : Apply multivariate regression models to correlate substituent properties (Hammett σ, π parameters) with activity .

Methodological Challenges

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • HPLC-PDA/MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Assign peaks for the indole C3 proton (δ 7.2–7.5 ppm) and oxadiazole protons (δ 8.1–8.3 ppm) to confirm regiochemistry .
  • Single-Crystal XRD : Resolve ambiguities in stereochemistry or tautomerism, particularly for the oxadiazole ring .

Q. How to address low yields in the final cyclization step during synthesis?

  • Optimize Reagents : Replace POCl₃ with PCl₅ for milder conditions, reducing side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes) and improve yield by 15–20% .
  • Workup Protocol : Use silica gel column chromatography with ethyl acetate/hexane (3:7) for efficient separation of byproducts .

Data Interpretation

Q. How to reconcile conflicting computational vs. experimental binding affinity data?

  • Force Field Calibration : Re-parameterize docking software (e.g., AutoDock Vina) using experimental IC₅₀ values from SPR or ITC .
  • Solvent Effects : Include explicit water molecules in MD simulations to account for solvation entropy .
  • Conformational Sampling : Use metadynamics to explore flexible regions (e.g., the isopropyl group) that affect binding .

Q. What statistical methods are appropriate for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare multiple derivatives’ potency at fixed concentrations (e.g., 1 µM, 10 µM) .

Advanced Applications

Q. How to evaluate the compound’s potential as a fluorescent probe for cellular imaging?

  • Photophysical Profiling : Measure absorbance/emission spectra (λex ~350 nm, λem ~450 nm) and quantum yield using quinine sulfate as a standard .
  • Cellular Uptake : Perform confocal microscopy with HEK293 cells incubated at 10 µM for 1–4 hours .

Q. What in silico tools predict metabolic pathways for this compound?

  • Software : Use GLORYx or SwissADME to identify likely Phase I/II metabolism sites (e.g., oxadiazole ring oxidation, indole N-demethylation) .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole
Reactant of Route 2
Reactant of Route 2
1-[(2-methylphenyl)methyl]-2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole

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